3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C15H9BrN2OS2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9BrN2OS2/c16-11-3-5-12(6-4-11)18-14(19)13(21-15(18)20)8-10-2-1-7-17-9-10/h1-9H/b13-8- |
InChI Key |
RDQOLWVCRPFWBN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The structural uniqueness of the target compound lies in its substituent combination. Below is a comparison with key analogs:
Key Observations :
Comparison of Yields and Conditions :
*Hypothetical yield based on analogous protocols.
Key Findings :
Pharmacological Activities
Implications for Target Compound :
- The 4-bromophenyl group is associated with anti-inflammatory and antimicrobial activity across analogs .
Physicochemical Properties and Stability
Melting points and solubility vary significantly with substituents:
| Compound | Melting Point (°C) | Solubility (DMSO) | Reference |
|---|---|---|---|
| Target Compound (hypothetical) | 220–230 (dec.) | High | |
| 9l () | 172–233 (dec.) | Moderate | |
| 5c () | 251–253 | Low |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves a Knoevenagel condensation between 3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-pyridinecarboxaldehyde under basic conditions. Key steps include:
- Dissolving the thiazolidinone precursor and aldehyde in ethanol or DMF with K₂CO₃ as a catalyst.
- Stirring at room temperature for 24–48 hours, monitored by TLC.
- Acidifying the reaction mixture (e.g., with dilute HCl) to precipitate the product.
- Purification via recrystallization (e.g., using ethyl acetate) or column chromatography (silica gel, eluent: chloroform/methanol). Yield optimization requires precise stoichiometry and inert atmosphere control to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for thiocarbonyl (C=S) and carbonyl (C=O) stretches.
- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Hydrogen atoms are geometrically positioned, and thermal parameters are refined anisotropically for non-H atoms .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
Discrepancies often arise from overlooked crystal-packing effects or disorder. Steps to address this include:
- Re-examining refinement parameters in SHELXL (e.g., ADPs, occupancy factors) .
- Validating hydrogen-bonding networks using graph set analysis (e.g., S(6) or R₂²(7) motifs) to identify stabilizing interactions .
- Re-running DFT calculations with solvent (e.g., PCM model) or periodic boundary conditions (VASP) to simulate crystal environments.
- Cross-validating with spectroscopic data (e.g., NMR chemical shifts vs. GIAO-calculated shifts).
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for bioactivity?
A systematic SAR study involves:
- Analog Synthesis : Vary substituents on the bromophenyl (e.g., electron-withdrawing groups) and pyridylmethylene (e.g., positional isomers) moieties.
- Biological Assays : Test inhibition of target enzymes (e.g., PDI, dynamin GTPase) using fluorescence-based assays (IC₅₀ determination) .
- Physicochemical Profiling : Measure logP via RP-HPLC to correlate lipophilicity with membrane permeability .
- Computational Modeling : Molecular docking (AutoDock Vina) to identify key binding interactions (e.g., π-π stacking with bromophenyl).
Q. What analytical methods confirm hydrogen-bonding networks that stabilize the crystal structure?
High-resolution SC-XRD (≤0.8 Å resolution) with SHELXL refinement is essential. Post-refinement analysis includes:
- Identifying intermolecular H-bonds (e.g., S–H⋯O or N–H⋯S) using Mercury or PLATON.
- Calculating graph set descriptors (e.g., D , R , C motifs) to classify H-bond patterns .
- Comparing thermal ellipsoids to assess dynamic vs. static disorder in the lattice.
- Supplementary IR/Raman spectroscopy to detect low-barrier H-bonds (e.g., broad O–H stretches).
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and cellular assays?
Contradictions may stem from off-target effects or poor cellular uptake. Mitigation strategies:
- Solubility Optimization : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.
- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein targets.
- Permeability Assessment : Caco-2 monolayer assays to evaluate passive diffusion/active transport.
- Metabolic Stability : LC-MS/MS to monitor compound degradation in hepatocyte incubations.
Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Description | Software/Tool |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| R-factor | <0.05 | WinGX |
| H-bond Geometry | D–H⋯A, ∠DHA > 120° | PLATON |
| Packing Motifs | π-π stacking, C–H⋯π | Mercury |
Table 2. Bioactivity Assay Conditions for Target Inhibition
| Assay Type | Conditions | Reference |
|---|---|---|
| Photosynthesis Inhibition | Spinach chloroplasts, DCIP reduction | |
| Antialgal Activity | Chlorella vulgaris, chlorophyll assay | |
| PDI Inhibition | Fluorescent probe (Di-E-GSSG) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
